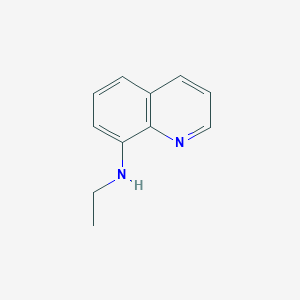
N-ethylquinolin-8-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethylquinolin-8-amine is an organic compound with the molecular formula C11H12N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-ethylquinolin-8-amine can be synthesized through various methods. One common approach involves the reaction of quinoline with ethylamine under specific conditions. Another method includes the reduction of 8-nitroquinoline to 8-aminoquinoline, followed by alkylation with ethyl halides . The reaction conditions typically involve the use of catalysts such as stannous chloride or indium chloride .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also becoming more prevalent in industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
N-ethylquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it back to quinoline or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Applications De Recherche Scientifique
N-ethylquinolin-8-amine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable scaffold in organic synthesis, enabling the construction of complex molecules.
Biology: It is used in the development of fluorescent probes for biological imaging.
Industry: It is employed in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-ethylquinolin-8-amine involves its interaction with specific molecular targets. In medicinal applications, it can act as a ligand for various enzymes and receptors, modulating their activity. The compound’s effects are often mediated through pathways involving single electron transfer (SET) mechanisms, where it participates in redox reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-ethylquinolin-8-amine include:
8-aminoquinoline: A structural analog with similar chemical properties.
8-hydroxyquinoline: Another quinoline derivative with hydroxyl functionality.
Quinoxalines: Isomeric compounds with a similar core structure but different functional groups.
Uniqueness
This compound is unique due to its ethylamine substitution, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. This uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C11H12N2 |
|---|---|
Poids moléculaire |
172.23 g/mol |
Nom IUPAC |
N-ethylquinolin-8-amine |
InChI |
InChI=1S/C11H12N2/c1-2-12-10-7-3-5-9-6-4-8-13-11(9)10/h3-8,12H,2H2,1H3 |
Clé InChI |
KQQJLXPIKPOAOD-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=CC=CC2=C1N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


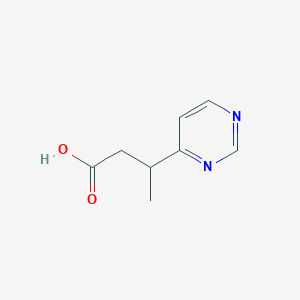
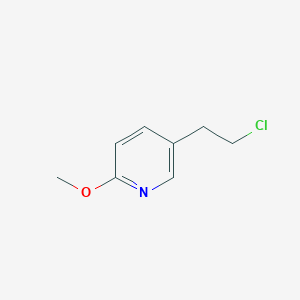

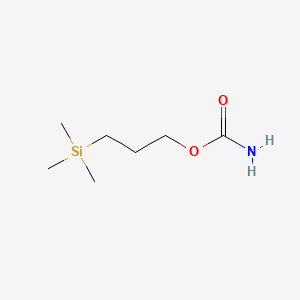

![3-Ethylimidazo[1,5-a]pyridin-1-amine](/img/structure/B11917203.png)

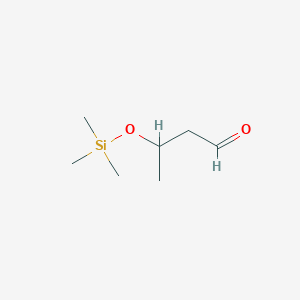


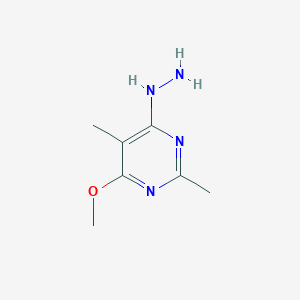
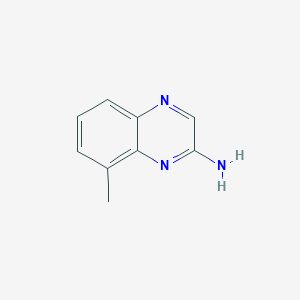

![1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanol](/img/structure/B11917254.png)
